molecular formula C19H30N4O4 B2798940 N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 953158-61-7

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2798940
CAS No.: 953158-61-7
M. Wt: 378.473
InChI Key: BGFDXBSZYDZLND-UHFFFAOYSA-N
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Description

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate This intermediate is then reacted with oxalyl chloride to form the oxalamide linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxalamide derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the piperidine and morpholine rings can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
  • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide

Uniqueness

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to its combination of a furan ring, a piperidine ring, and a morpholine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4/c24-18(20-5-8-22-9-12-26-13-10-22)19(25)21-14-16-3-6-23(7-4-16)15-17-2-1-11-27-17/h1-2,11,16H,3-10,12-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFDXBSZYDZLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCCN2CCOCC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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